![molecular formula C16H24N2O4S B273018 1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)
1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMTSP, and it is a sulfonamide derivative of piperazine. The synthesis method of TMTSP involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with piperazine in the presence of a base.
Wirkmechanismus
The mechanism of action of TMTSP involves the inhibition of carbonic anhydrase IX and nitric oxide synthase. Carbonic anhydrase IX is overexpressed in many types of cancer, and its inhibition leads to a decrease in the growth and proliferation of cancer cells. Nitric oxide synthase is involved in the regulation of blood pressure and inflammation, and its inhibition leads to a decrease in blood pressure and inflammation.
Biochemical and Physiological Effects:
TMTSP has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Moreover, TMTSP has been found to decrease blood pressure and inflammation by inhibiting nitric oxide synthase. TMTSP has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TMTSP has several advantages and limitations for lab experiments. Its potent inhibitory effects on carbonic anhydrase IX and nitric oxide synthase make it an attractive compound for the development of novel anticancer and anti-inflammatory drugs. However, the high cost of synthesis and low solubility in aqueous solutions limit its use in some experiments.
Zukünftige Richtungen
TMTSP has several potential future directions for research. It can be further studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, TMTSP can be used as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Its structure can be modified to enhance its solubility and reduce the cost of synthesis. TMTSP can also be studied for its potential applications in other fields of science, such as material science and catalysis.
Conclusion:
In conclusion, TMTSP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with piperazine in the presence of a base. TMTSP has been extensively studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of carbonic anhydrase IX and nitric oxide synthase. TMTSP has several advantages and limitations for lab experiments, and it has several potential future directions for research.
Synthesemethoden
The synthesis method of TMTSP involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with piperazine in the presence of a base. The reaction takes place at room temperature, and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization.
Wissenschaftliche Forschungsanwendungen
TMTSP has been extensively studied for its potential applications in various fields of science. It has been found to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer. TMTSP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, TMTSP has been found to be a potent inhibitor of nitric oxide synthase, which is involved in the regulation of blood pressure and inflammation. TMTSP has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C16H24N2O4S |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1-[4-(4-methoxy-2,3,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H24N2O4S/c1-11-10-15(12(2)13(3)16(11)22-5)23(20,21)18-8-6-17(7-9-18)14(4)19/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
VGDOHEVACGFFPO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



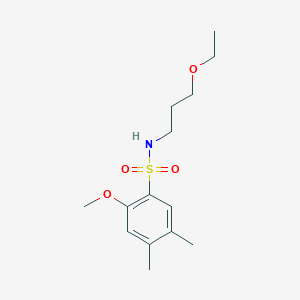

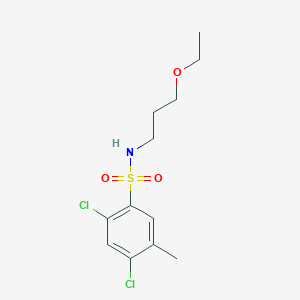

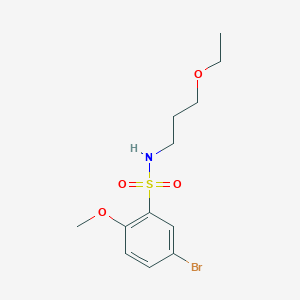
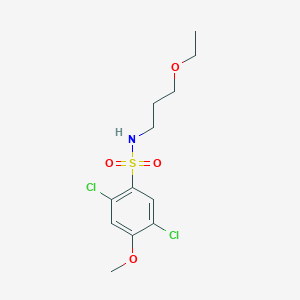
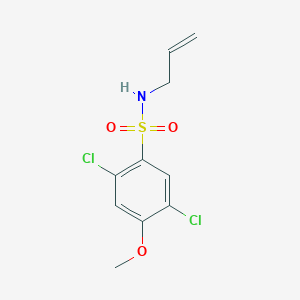
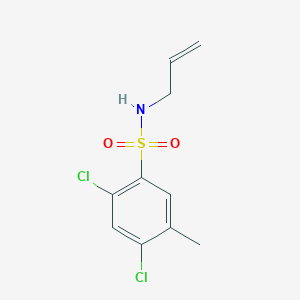
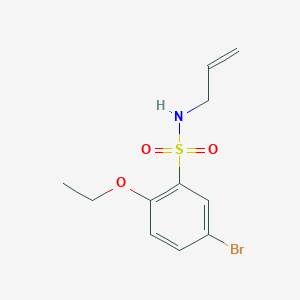
![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)

![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)